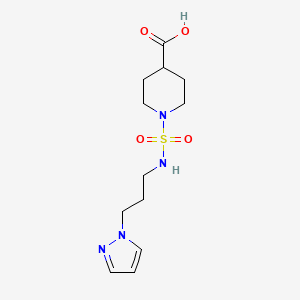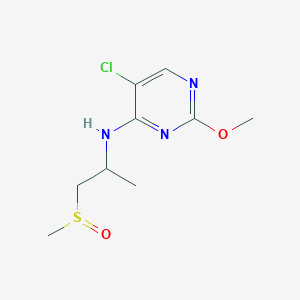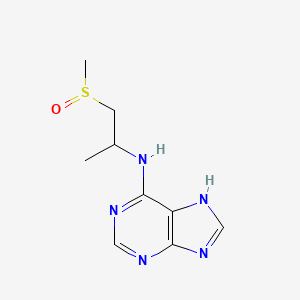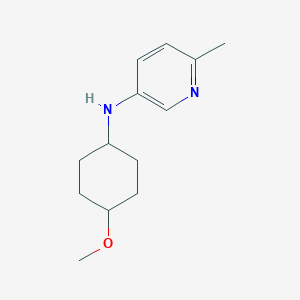![molecular formula C12H16N2O2 B6631482 N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide, also known as ABHA, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用機序
The mechanism of action of N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has been shown to have neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied, so there is a large body of literature on its properties and potential therapeutic applications. However, there are also limitations to using N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide. One area of research could be to further investigate its potential use in the treatment of cancer. Additionally, further research could be done to better understand its mechanism of action and to identify additional targets for its activity. Finally, research could be done to develop more effective methods for synthesizing N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide and to improve its solubility in water, which could make it easier to work with in lab experiments.
合成法
The synthesis of N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate to form 3-(1-ethoxyethylidene)-2,3-dihydrobenzofuran-5-carboxylic acid. This compound is then reacted with 4-aminobut-2-enenitrile to form N-(2-cyanoethyl)-3-(1-ethoxyethylidene)-2,3-dihydrobenzofuran-5-carboxamide. Finally, this compound is hydrolyzed to form N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide.
科学的研究の応用
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has been shown to have a variety of potential therapeutic applications. It has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
特性
IUPAC Name |
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-1-2-7-14-12(16)9-10-4-3-5-11(15)8-10/h1-5,8,15H,6-7,9,13H2,(H,14,16)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIOZQKAJPQDFY-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NCC=CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)CC(=O)NC/C=C/CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)

![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)






![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)


![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)